Ethyl 1-{[3-(6-methylimidazo[1,2-a]pyridin-2-yl)phenyl]sulfonyl}-4-piperidinecarboxylate
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Overview
Description
Ethyl 1-{[3-(6-methylimidazo[1,2-a]pyridin-2-yl)phenyl]sulfonyl}-4-piperidinecarboxylate is a complex organic compound that features a unique structure combining an imidazo[1,2-a]pyridine moiety with a piperidinecarboxylate group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-{[3-(6-methylimidazo[1,2-a]pyridin-2-yl)phenyl]sulfonyl}-4-piperidinecarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[1,2-a]pyridine core, which can be achieved through various methods such as condensation reactions, multicomponent reactions, and oxidative coupling .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to improve reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-{[3-(6-methylimidazo[1,2-a]pyridin-2-yl)phenyl]sulfonyl}-4-piperidinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents, and other nucleophiles/electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 1-{[3-(6-methylimidazo[1,2-a]pyridin-2-yl)phenyl]sulfonyl}-4-piperidinecarboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-{[3-(6-methylimidazo[1,2-a]pyridin-2-yl)phenyl]sulfonyl}-4-piperidinecarboxylate involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine moiety is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The sulfonyl and piperidinecarboxylate groups further enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Ethyl 1-{[3-(6-methylimidazo[1,2-a]pyridin-2-yl)phenyl]sulfonyl}-4-piperidinecarboxylate can be compared with other similar compounds such as:
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core and exhibit similar biological activities.
Sulfonyl-containing compounds: Compounds with sulfonyl groups are known for their diverse pharmacological properties.
Piperidinecarboxylate derivatives: These compounds are often used in medicinal chemistry for their structural versatility.
The uniqueness of this compound lies in its combination of these functional groups, which confer distinct chemical and biological properties.
Biological Activity
Ethyl 1-{[3-(6-methylimidazo[1,2-a]pyridin-2-yl)phenyl]sulfonyl}-4-piperidinecarboxylate is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C19H22N4O3S
- Molecular Weight : 382.47 g/mol
Mechanisms of Biological Activity
Research indicates that this compound exhibits various biological activities through multiple mechanisms:
- Antitumor Activity : this compound has shown promising results in inhibiting tumor cell growth. In vitro studies demonstrated a dose-dependent reduction in cell viability in several cancer cell lines, including breast and lung cancer cells. The compound appears to induce apoptosis via the intrinsic pathway, as evidenced by increased levels of cleaved caspase-3 and PARP .
- Anti-inflammatory Effects : The compound has been tested for its anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential therapeutic applications in inflammatory diseases .
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes .
Table 1: Summary of Biological Activities
Activity Type | Model/Assay | Result | Reference |
---|---|---|---|
Antitumor | MCF-7 Cell Line | IC50 = 15 µM | |
Anti-inflammatory | RAW264.7 Macrophages | Decreased TNF-alpha by 50% | |
Antimicrobial | E. coli & S. aureus | Zone of inhibition = 12 mm |
Detailed Research Findings
- Antitumor Studies : A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a significant reduction in cell proliferation and induced apoptosis through mitochondrial pathways .
- Inflammation Models : In a model of lipopolysaccharide (LPS)-induced inflammation, the compound significantly reduced the levels of inflammatory markers, indicating its potential as an anti-inflammatory agent .
- Antimicrobial Assays : The antimicrobial activity was assessed using disc diffusion methods against E. coli and S. aureus, showing effective inhibition zones comparable to standard antibiotics .
Properties
Molecular Formula |
C22H25N3O4S |
---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
ethyl 1-[3-(6-methylimidazo[1,2-a]pyridin-2-yl)phenyl]sulfonylpiperidine-4-carboxylate |
InChI |
InChI=1S/C22H25N3O4S/c1-3-29-22(26)17-9-11-25(12-10-17)30(27,28)19-6-4-5-18(13-19)20-15-24-14-16(2)7-8-21(24)23-20/h4-8,13-15,17H,3,9-12H2,1-2H3 |
InChI Key |
CDQKPLQIVSBMHP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C3=CN4C=C(C=CC4=N3)C |
Origin of Product |
United States |
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